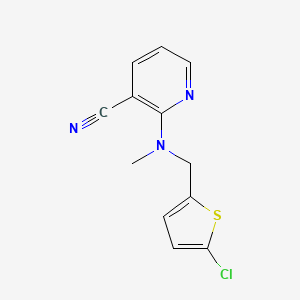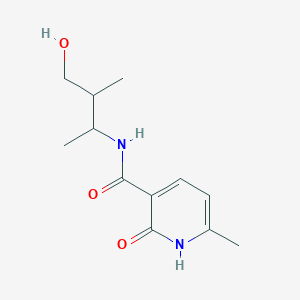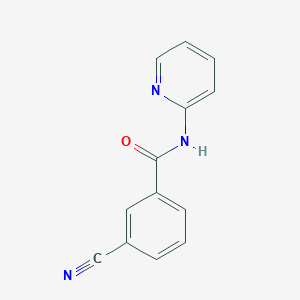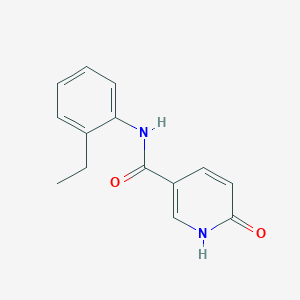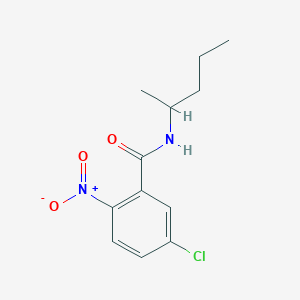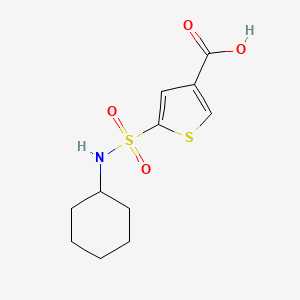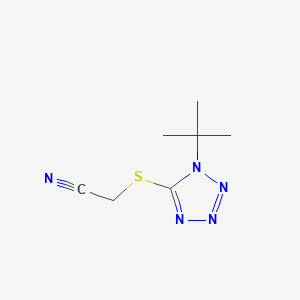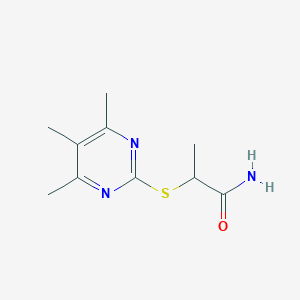
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide is a heterocyclic compound featuring a pyrimidine ring substituted with three methyl groups and a thioether linkage to a propanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide typically involves the reaction of 4,5,6-trimethylpyrimidine-2-thiol with a suitable propanoyl chloride derivative under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the propanoyl chloride, forming the desired thioether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: A compound with similar thioether linkage but different substituents on the pyrimidine ring.
2-((4,5-Dimethylpyrimidin-2-yl)thio)acetamide: Another related compound with fewer methyl groups on the pyrimidine ring.
Uniqueness
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of three methyl groups can influence the compound’s steric and electronic properties, potentially enhancing its interactions with biological targets .
Propiedades
Fórmula molecular |
C10H15N3OS |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C10H15N3OS/c1-5-6(2)12-10(13-7(5)3)15-8(4)9(11)14/h8H,1-4H3,(H2,11,14) |
Clave InChI |
MVVHZKPMRURBPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1C)SC(C)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


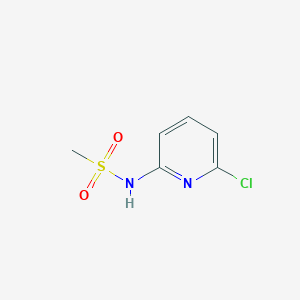
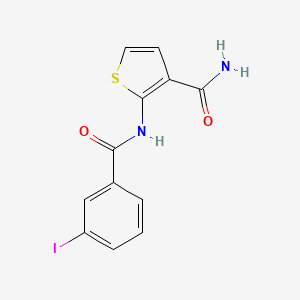
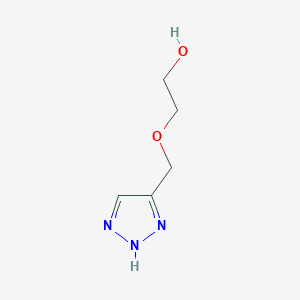
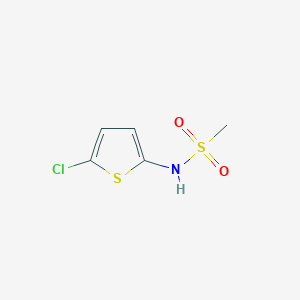
![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)
![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)
![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
